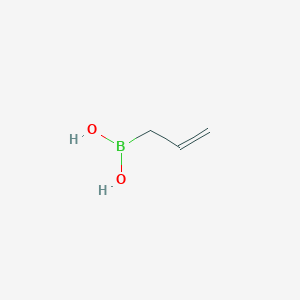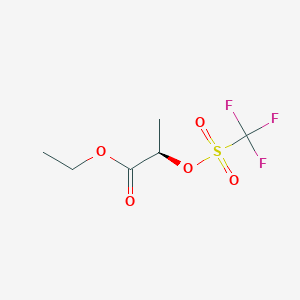
5-メチル-2,4-オキサゾリジンジオン
概要
説明
5-Methyl-2,4-oxazolidinedione is a heterocyclic organic compound with the molecular formula C4H5NO3. It belongs to the class of oxazolidinediones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a methyl group attached to the carbon at position 5.
科学的研究の応用
5-Methyl-2,4-oxazolidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用機序
Target of Action
The primary target of 5-Methyl-2,4-oxazolidinedione, also known as Paramethadione, is the Voltage-dependent T-type calcium channel subunit alpha-1I . This channel is found in thalamic neurons, including thalamic relay neurons .
Mode of Action
Paramethadione, a dione anticonvulsant, reduces T-type calcium currents in thalamic neurons . This action inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus .
Biochemical Pathways
The reduction of T-type calcium currents in thalamic neurons leads to the inhibition of corticothalamic transmission . This results in a dampening of the abnormal thalamocortical rhythmicity, which is proposed to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures .
Pharmacokinetics
Paramethadione is primarily metabolized in the liver, mainly via the cytochrome P450 isozyme 2C9 . It is completely demethylated to 5-ethyl-5-methyl-2,4-oxazolidinedione, the active metabolite .
Result of Action
The result of Paramethadione’s action is a reduction in the number of absence seizures, often seen in epileptics . Absence seizures involve an interruption to consciousness where the person experiencing the seizure seems to become vacant and unresponsive for a short period of time (usually up to 30 seconds) .
生化学分析
Biochemical Properties
5-Methyl-2,4-oxazolidinedione plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with T-type calcium channels in thalamic neurons, where it reduces T-type calcium currents. This interaction inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus, leading to a dampening of abnormal thalamocortical rhythmicity .
Cellular Effects
5-Methyl-2,4-oxazolidinedione has notable effects on various types of cells and cellular processes. In the central nervous system, it influences cell function by reducing the number of absence seizures. This compound acts on thalamic neurons in the thalamic reticular nucleus, which is associated with absence seizures. By reducing T-type calcium currents, it affects cell signaling pathways and gene expression, ultimately impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-Methyl-2,4-oxazolidinedione involves its action on T-type calcium channels in thalamic neurons. By reducing T-type calcium currents, it inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus. This results in a dampening of abnormal thalamocortical rhythmicity, which is proposed to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures .
Dosage Effects in Animal Models
The effects of 5-Methyl-2,4-oxazolidinedione vary with different dosages in animal models. At lower doses, the compound effectively reduces the number of absence seizures without significant adverse effects. At higher doses, toxic effects such as clumsiness, unsteadiness, severe dizziness, and severe drowsiness have been observed. These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
5-Methyl-2,4-oxazolidinedione is involved in metabolic pathways primarily in the liver. It is metabolized by cytochrome P450 isozyme 2C9, which demethylates the compound to its active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione. This metabolic pathway is crucial for the compound’s pharmacological activity and its interaction with other enzymes and cofactors .
Transport and Distribution
The transport and distribution of 5-Methyl-2,4-oxazolidinedione within cells and tissues involve various transporters and binding proteins. The compound is primarily distributed in the central nervous system, where it exerts its effects on thalamic neurons. Its localization and accumulation in specific tissues are influenced by its interaction with transporters and binding proteins .
Subcellular Localization
5-Methyl-2,4-oxazolidinedione’s subcellular localization is primarily within thalamic neurons. It targets specific compartments or organelles within these cells, where it exerts its effects on T-type calcium channels. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,4-oxazolidinedione can be achieved through various methods. One common approach involves the reaction of L-alanine with triphosgene in dry tetrahydrofuran (THF) under nitrogen flux at elevated temperatures . This method ensures the formation of the oxazolidinedione ring structure with high purity.
Industrial Production Methods
Industrial production of 5-Methyl-2,4-oxazolidinedione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-Methyl-2,4-oxazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinedione to its reduced forms.
Substitution: The methyl group at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
類似化合物との比較
Similar Compounds
Paramethadione: An oxazolidinedione anticonvulsant similar to 5-Methyl-2,4-oxazolidinedione, used for controlling absence seizures.
Trimethadione: Another oxazolidinedione with similar anticonvulsant properties.
Uniqueness
5-Methyl-2,4-oxazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 5 differentiates it from other oxazolidinediones, influencing its reactivity and interaction with biological targets.
特性
IUPAC Name |
5-methyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBUWSWHUXAKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437388 | |
| Record name | 5-Methyl-2,4-oxazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27770-23-6 | |
| Record name | 5-Methyl-2,4-oxazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027770236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2,4-oxazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-oxazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2,4-OXAZOLIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SD57S5YU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Methyl-2,4-oxazolidinedione (DMO) used to determine intracellular pH?
A: DMO is a weak acid that can passively diffuse across cell membranes. Its ability to distribute itself between the intracellular and extracellular spaces is dependent on pH gradients. By measuring the concentration of DMO in both compartments, researchers can calculate the intracellular pH using the Henderson-Hasselbalch equation. This technique has been effectively used to determine total body and skeletal muscle intracellular pH. []
Q2: What are the advantages of using gas chromatography to evaluate DMO concentration compared to traditional spectrophotometric methods?
A: Gas chromatography offers several advantages for DMO evaluation compared to spectrophotometry. It provides higher sensitivity, allowing for detection of smaller amounts of DMO. Additionally, the method described in the research utilizes an extraction process that improves accuracy by minimizing interference from other compounds present in biological samples. []
Q3: How is 5-Methyl-2,4-oxazolidinedione (DMO) related to antiepileptic drugs?
A: DMO is the primary metabolite of the antiepileptic drug trimethadione (Tridione). Trimethadione undergoes almost complete demethylation in the body, resulting in the accumulation of DMO. This has led researchers to investigate whether DMO itself contributes to the therapeutic effects of trimethadione in treating petit mal epilepsy. []
Q4: Has the antiepileptic activity of 5-Methyl-2,4-oxazolidinedione (DMO) been clinically studied?
A: While the antiepileptic properties of trimethadione are well-established, the role of its metabolite, DMO, is less clear. Research suggests that DMO accumulates in the body at much higher levels than trimethadione itself. Clinical trials have been conducted to directly compare the efficacy of DMO and trimethadione in controlling petit mal epilepsy. []
Q5: What analytical techniques are used to measure paramethadione and its metabolite 5-ethyl-5-methyl-2,4-oxazolidinedione in serum?
A: Gas liquid chromatography (GLC) is a sensitive and reproducible method for quantifying paramethadione and its metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione, in serum. This method enables researchers to track the pharmacokinetics of these compounds following administration. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B1609729.png)

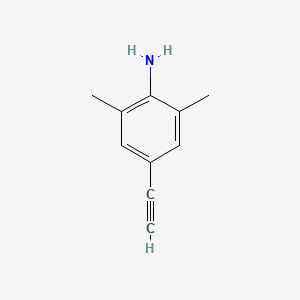
![Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1609734.png)
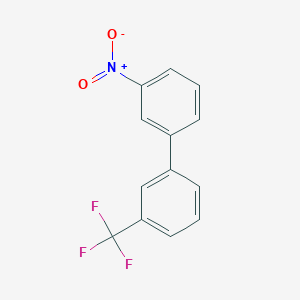
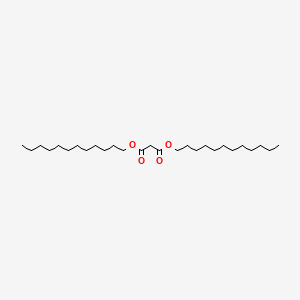
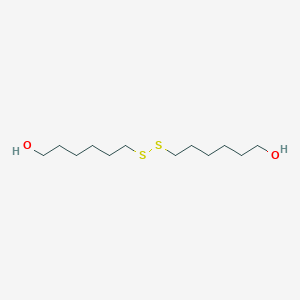
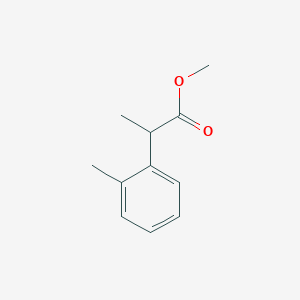
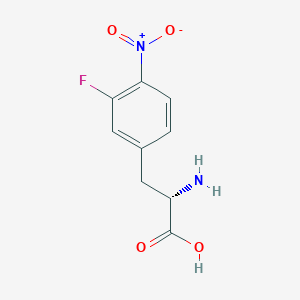
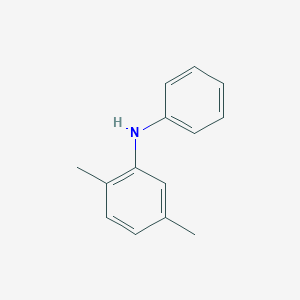
![Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B1609747.png)
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)
